molecular formula C6H18Cl2N2O B6226142 O-(6-aminohexyl)hydroxylamine dihydrochloride CAS No. 139376-42-4

O-(6-aminohexyl)hydroxylamine dihydrochloride

Cat. No. B6226142
CAS RN: 139376-42-4
M. Wt: 205.1
InChI Key:
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Description

O-(6-aminohexyl)hydroxylamine dihydrochloride, commonly referred to as OAH-DHC, is an organic compound that has been studied extensively in laboratory settings. OAH-DHC is a water-soluble compound that is used in various chemical reactions and as a reagent in various biochemical and physiological experiments. OAH-DHC has a wide range of applications in the scientific research field, ranging from its use as an oxidizing agent in organic chemistry to its use as a reagent in biochemical and physiological experiments.

Mechanism of Action

OAH-DHC is an oxidizing agent, meaning that it is capable of transferring electrons from one molecule to another. OAH-DHC is capable of oxidizing primary and secondary alcohols, as well as aldehydes and ketones. OAH-DHC is also capable of oxidizing thiols and sulfides. The oxidation of these compounds is mediated by the formation of a complex between OAH-DHC and the compound being oxidized.
Biochemical and Physiological Effects
OAH-DHC has been studied extensively in laboratory settings for its potential biochemical and physiological effects. OAH-DHC is known to be an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. OAH-DHC has also been found to inhibit the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters. Additionally, OAH-DHC has been shown to possess anti-inflammatory, anti-oxidative, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The use of OAH-DHC in laboratory experiments has several advantages. OAH-DHC is a water-soluble compound and is relatively stable under normal laboratory conditions. Furthermore, OAH-DHC is a relatively inexpensive reagent and can be easily synthesized from readily available starting materials. However, OAH-DHC is a strong oxidizing agent and can be hazardous if not handled properly. Therefore, it is important to use appropriate safety precautions when handling OAH-DHC in the laboratory.

Future Directions

The potential future directions for OAH-DHC are vast and varied. OAH-DHC could potentially be used as a reagent in the synthesis of more complex compounds, such as pharmaceuticals and other bioactive compounds. Additionally, OAH-DHC could be used in the development of new catalysts for various chemical reactions. Furthermore, OAH-DHC could be used to develop new methods for the synthesis of peptides and proteins. Finally, OAH-DHC could be used to develop new drugs and therapies for various diseases and disorders.

Synthesis Methods

OAH-DHC is synthesized from 6-aminohexylhydroxylamine (AHHA) in a two-step process. The first step involves the reaction of AHHA with hydrochloric acid (HCl) to form OAH-DHC. This reaction is conducted in an acidic medium and the product is isolated by crystallization. The second step involves the purification of the OAH-DHC by recrystallization from aqueous ethanol. The final product is a white crystalline solid with a melting point of 122-124°C.

Scientific Research Applications

OAH-DHC has a wide range of applications in the scientific research field. It is used as an oxidizing agent in organic chemistry, as a reagent in biochemical and physiological experiments, and as an initiator in polymerization reactions. OAH-DHC is also used as a catalyst in the synthesis of various compounds, such as amino acids and carbohydrates. Furthermore, OAH-DHC is used in the synthesis of peptides and proteins, as well as in the synthesis of antibiotics and other pharmaceuticals.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for O-(6-aminohexyl)hydroxylamine dihydrochloride involves the reaction of 6-aminohexanol with hydroxylamine hydrochloride in the presence of a dehydrating agent to form O-(6-aminohexyl)hydroxylamine. This intermediate is then reacted with hydrochloric acid to form the final product, O-(6-aminohexyl)hydroxylamine dihydrochloride.", "Starting Materials": [ "6-aminohexanol", "hydroxylamine hydrochloride", "dehydrating agent", "hydrochloric acid" ], "Reaction": [ "Step 1: 6-aminohexanol is reacted with hydroxylamine hydrochloride in the presence of a dehydrating agent, such as thionyl chloride or phosphorus oxychloride, to form O-(6-aminohexyl)hydroxylamine.", "Step 2: The intermediate O-(6-aminohexyl)hydroxylamine is then reacted with hydrochloric acid to form the final product, O-(6-aminohexyl)hydroxylamine dihydrochloride.", "Overall reaction: 6-aminohexanol + hydroxylamine hydrochloride + dehydrating agent → O-(6-aminohexyl)hydroxylamine → O-(6-aminohexyl)hydroxylamine dihydrochloride" ] }

CAS RN

139376-42-4

Product Name

O-(6-aminohexyl)hydroxylamine dihydrochloride

Molecular Formula

C6H18Cl2N2O

Molecular Weight

205.1

Purity

95

Origin of Product

United States

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